N-(5-Bromopyrazin-2-YL)acetamide
Overview
Description
N-(5-Bromopyrazin-2-YL)acetamide is a chemical compound with the molecular formula C6H6BrN3O It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyrazin-2-YL)acetamide typically involves the bromination of pyrazine derivatives followed by acetamidation. One common method involves the reaction of 5-bromopyrazine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromopyrazin-2-YL)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include N-(5-substituted-pyrazin-2-YL)acetamides.
Oxidation Reactions: Products include this compound N-oxides.
Reduction Reactions: Products include N-(5-Bromopyrazin-2-YL)ethylamines.
Scientific Research Applications
N-(5-Bromopyrazin-2-YL)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-Bromopyrazin-2-YL)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the acetamide group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromopyrimidin-2-YL)acetamide: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
N-(5-Chloropyrazin-2-YL)acetamide: Similar but with a chlorine atom instead of a bromine atom.
N-(5-Fluoropyrazin-2-YL)acetamide: Similar but with a fluorine atom instead of a bromine atom.
Uniqueness
N-(5-Bromopyrazin-2-YL)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the pyrazine ring provides a distinct electronic environment compared to other heterocycles, affecting its chemical behavior and applications.
Biological Activity
N-(5-Bromopyrazin-2-YL)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a pyrazine ring substituted with a bromine atom at the 5-position and an acetamide group. This unique structure influences its reactivity and biological interactions.
Property | Description |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 215.05 g/mol |
Structural Features | Pyrazine ring, bromine substitution, acetamide group |
The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. The presence of the bromine atom enhances its binding affinity through halogen bonding, which can significantly affect its interaction with enzymes and receptors involved in disease pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activities that are pivotal in inflammatory responses and cancer progression.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various microbial strains, suggesting potential applications in treating infections.
Anticancer Activity
Recent investigations highlight the compound's anticancer potential. For instance, a study evaluated its effects on several cancer cell lines, including Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). The findings revealed:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects with an IC value of 4.64 ± 0.08 µM against Jurkat cells.
- Cell Cycle Arrest : It effectively induced cell cycle arrest in the sub-G1 phase, indicating apoptosis.
- Antiangiogenic Properties : In vivo studies using chick chorioallantoic membrane (CAM) assays showed that this compound inhibited blood vessel formation in tumor tissues, further supporting its role as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
N-(5-Chloropyrazin-2-YL)acetamide | Chlorine substitution | Moderate antimicrobial and anticancer activity |
N-(5-Fluoropyrazin-2-YL)acetamide | Fluorine substitution | Varying reactivity; less studied |
N-(5-Methylpyrazin-2-YL)acetamide | Methyl group instead of halogen | Altered lipophilicity; potential for different biological effects |
The presence of bromine in this compound is particularly noteworthy as it enhances reactivity compared to other halogenated derivatives.
Case Studies and Research Findings
- In Vitro Studies : A comprehensive study assessed the anticancer properties using MTT assays across various cell lines. Results indicated that this compound effectively inhibited cell proliferation and induced apoptosis.
- Computational Studies : Molecular docking studies revealed promising binding affinities to matrix metalloproteinases (MMPs), suggesting a mechanism for inhibiting tumor growth through interference with extracellular matrix remodeling .
- Clinical Relevance : The compound's relationship with diseases such as diabetic retinopathy has been explored, indicating potential therapeutic applications beyond oncology .
Properties
IUPAC Name |
N-(5-bromopyrazin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c1-4(11)10-6-3-8-5(7)2-9-6/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQSBAVZDNPYPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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